molecular formula C21H21FN2O2S B2835560 3-(Benzenesulfonyl)-6-fluoro-4-(4-methylpiperidin-1-yl)quinoline CAS No. 866844-20-4

3-(Benzenesulfonyl)-6-fluoro-4-(4-methylpiperidin-1-yl)quinoline

Cat. No. B2835560
CAS RN: 866844-20-4
M. Wt: 384.47
InChI Key: BSMDABTYQZTKBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(Benzenesulfonyl)-6-fluoro-4-(4-methylpiperidin-1-yl)quinoline” is a complex organic molecule. It contains a quinoline core, which is a nitrogen-containing heterocycle . The molecule also contains a piperidine ring, which is another type of nitrogen-containing heterocycle . Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Scientific Research Applications

Hydrogenation and Fluorescence Enhancement

Studies have demonstrated the utility of quinoline derivatives in hydrogenation reactions and fluorescence enhancement. For instance, N-Methyl fluorosulphonates of quinoline derivatives, when hydrogenated, yield N-methylpiperidine derivatives, which are pivotal in organic synthesis and pharmaceutical manufacturing (Hönel & Vierhapper, 1983). Additionally, the fluorescence enhancement of quinolines through protonation, particularly with benzenesulfonic acid, underlines their potential in bioimaging and sensor applications (Tervola et al., 2020).

Fluorescent Probes for Zn2+

Quinoline derivatives have been explored as fluorescent probes for Zn2+, indicating their significance in biochemical assays and imaging. The design and synthesis of fluorescent probes based on quinoline derivatives for Zn2+ detection underscore their applicability in biological and environmental monitoring (Ohshima et al., 2010).

Anticancer Activity

Quinoline compounds, including derivatives of “3-(Benzenesulfonyl)-6-fluoro-4-(4-methylpiperidin-1-yl)quinoline,” have been reported to exhibit anticancer activities. The synthesis of quinoline-based compounds and their evaluation for anticancer properties provide insights into their therapeutic potential. The structural diversity and synthetic versatility of quinolines allow for the generation of compounds with specific activities against cancer drug targets (Solomon & Lee, 2011).

Antimicrobial Agents

Quinoline derivatives have been synthesized and evaluated for their antimicrobial properties, highlighting their application in developing new antimicrobial agents. This includes the investigation of quinoline-azo-N-pyrimidinyl benzenesulfonamide derivatives for their antimicrobial activities, which could lead to the development of novel treatments for bacterial infections (Biointerface Research in Applied Chemistry, 2019).

Amylolytic Agents

The synthesis of novel fluorine-bearing quinoline-4-carboxylic acids and related compounds has shown potential in serving as amylolytic agents, indicating their application in agriculture and food industry to enhance starch breakdown processes (Makki, Bakhotmah, & Abdel-Rahman, 2012).

properties

IUPAC Name

3-(benzenesulfonyl)-6-fluoro-4-(4-methylpiperidin-1-yl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O2S/c1-15-9-11-24(12-10-15)21-18-13-16(22)7-8-19(18)23-14-20(21)27(25,26)17-5-3-2-4-6-17/h2-8,13-15H,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMDABTYQZTKBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzenesulfonyl)-6-fluoro-4-(4-methylpiperidin-1-yl)quinoline

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